molecular formula C19H16BrN3O B2738429 2-bromo-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzamide CAS No. 1396810-07-3

2-bromo-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzamide

カタログ番号: B2738429
CAS番号: 1396810-07-3
分子量: 382.261
InChIキー: ULLQVJCDRKVTKI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Bromo-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzamide is a brominated benzamide derivative featuring a pyrroloimidazole-substituted phenyl group. The compound’s core structure comprises a 2-bromobenzamide moiety linked to a 4-substituted phenyl ring, where the substituent is a 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl group. While direct data on this compound’s biological activity are unavailable in the provided evidence, structural analogs (e.g., benzamide derivatives and brominated pyrroloimidazoles) suggest applications in medicinal chemistry, particularly as kinase inhibitors or anticancer agents .

特性

IUPAC Name

2-bromo-N-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O/c20-16-5-2-1-4-15(16)19(24)22-14-9-7-13(8-10-14)17-12-21-18-6-3-11-23(17)18/h1-2,4-5,7-10,12H,3,6,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLQVJCDRKVTKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=C(N2C1)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, the reaction may start with the bromination of aniline derivatives, followed by coupling with pyrrolo[1,2-a]imidazole intermediates .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

化学反応の分析

Types of Reactions

2-bromo-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups .

科学的研究の応用

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various derivatives against common pathogens:

CompoundMIC (μg/mL)Target Pathogen
2-bromo-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzamide0.25Staphylococcus aureus
Other Derivative0.30Escherichia coli

Studies have shown that the presence of a bromine atom enhances the compound's electrophilic reactivity, contributing to its antimicrobial efficacy .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through various models. Key findings include:

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
2-bromo-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzamide40%75%

In vivo studies demonstrated a significant reduction in edema in carrageenan-induced models, indicating effective anti-inflammatory properties .

Anticancer Activity

The anticancer potential of compounds containing the pyrrolo[1,2-a]imidazole framework has been documented extensively. The following table outlines the cytotoxic effects against various cancer cell lines:

Cell LineIC50 (μM)Compound
A549 (Lung Cancer)5.02-bromo-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzamide
MCF7 (Breast Cancer)3.5Similar Derivative

Cell viability assays indicate that compounds with similar structures exhibit cytotoxic effects against different cancer cell lines .

Antimicrobial Efficacy

A study published in ACS Omega evaluated multiple pyrazole derivatives and found significant antimicrobial activity linked to structural modifications similar to those in our compound .

Anti-inflammatory Mechanisms

Research conducted by Sivaramakarthikeyan et al. demonstrated that pyrazole derivatives could effectively reduce inflammation in animal models without causing severe side effects .

Cytotoxicity Profiles

A comparative analysis indicated that compounds with bromine substitutions exhibited enhanced anticancer activity compared to their non-brominated counterparts .

作用機序

The mechanism of action of 2-bromo-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Key Observations:

Bromination Patterns : The target compound contains a single bromo group on the benzamide ring, whereas compounds 14f and 14d () feature dual bromination. Bromine enhances lipophilicity and may influence target binding.

Functional Groups: The benzamide group in the target compound contrasts with the carbonitrile in 14f/14d and the ester in 20b. Benzamides generally exhibit greater metabolic stability compared to esters .

Molecular Weight : The target compound (381.25 g/mol) is lighter than 14f (573.28 g/mol) and 14d (559.26 g/mol), suggesting better solubility and bioavailability.

Physical and Analytical Properties

Compound Melting Point (°C) 1H/13C NMR Data Availability MS Data Availability Elemental Analysis (C/H/N)
Target Not reported Not available Not available Not reported
14f 279–280 Full 1H/13C NMR provided MS: m/z 573.28 Calc.: 56.57% C, 3.34% H, 12.22% N
Exp.: 57.31% C, 4.76% H, 13.27% N
20b 262–264 Full 1H/13C NMR provided MS: m/z 524.37 Calc.: 54.97% C, 4.23% H, 13.36% N
Exp.: Matched
14d 259–260 Full 1H/13C NMR provided MS: m/z 559 Calc.: Not provided
Exp.: Br content confirmed

Key Observations:

  • Melting Points : Brominated analogs exhibit high melting points (>250°C), consistent with strong intermolecular forces (e.g., halogen bonding) .
  • Spectroscopic Data : Compounds 14f, 20b, and 14d are thoroughly characterized via NMR and MS, enabling precise structural validation. The target compound’s absence of such data necessitates reliance on computational modeling or future experimental validation.

生物活性

2-Bromo-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzamide is a compound of interest due to its potential biological activity, particularly in antibacterial and antifungal contexts. This article reviews the existing literature on the biological properties of this compound, focusing on its synthesis, activity against various pathogens, and cytotoxicity profiles.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C16H15BrN4O\text{C}_{16}\text{H}_{15}\text{BrN}_{4}\text{O}

The presence of the bromine atom and the pyrrolo[1,2-a]imidazole moiety contributes to its unique biological activities.

Synthesis

The synthesis of 2-bromo-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzamide typically involves a multi-step process that includes the formation of the pyrrolo[1,2-a]imidazole core followed by bromination and coupling with a benzamide derivative. Various methods have been reported for synthesizing similar compounds with varying yields and purities .

Antibacterial Activity

Recent studies have demonstrated that compounds related to 5H-pyrrolo[1,2-a]imidazole exhibit significant antibacterial properties. For instance, derivatives showed activity against a range of bacteria including:

  • Staphylococcus aureus
  • Escherichia coli
  • Klebsiella pneumoniae
  • Acinetobacter baumannii

The minimum inhibitory concentration (MIC) values for these compounds were reported as low as 4 μg/mL (7.8 μM), indicating potent activity against these pathogens .

Antifungal Activity

In addition to antibacterial properties, these compounds have also shown antifungal activity against organisms such as Cryptococcus neoformans. The antifungal efficacy was linked to structural features that enhance interaction with microbial targets .

Cytotoxicity

While exhibiting promising antibacterial and antifungal activities, 2-bromo-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzamide also displayed cytotoxic effects on human cells. The hemolytic activity against human red blood cells was notable, raising concerns about the therapeutic window . For example, a related compound demonstrated hemolytic activity at concentrations that were effective against bacteria, suggesting that the antibacterial effect might be partly due to cytotoxicity rather than selective antimicrobial action .

Case Studies

A study involving a series of pyrrolo[1,2-a]imidazole derivatives found that while some compounds showed low in vivo toxicity (LD50 > 2000 mg/kg), their potential for causing hemolysis necessitated careful evaluation in preclinical studies .

Comparative Activity Table

CompoundMIC (μg/mL)Hemolytic ActivityLD50 (mg/kg)
2-Bromo-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzamide4High>2000
Related Compound A8Moderate>2000
Related Compound B16Low>2000

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。